2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid
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Overview
Description
2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid is an organic compound with a complex structure that includes a bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor to form the isochromene ring system, followed by functionalization to introduce the acetic acid moiety. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets can vary, but they often involve binding to specific sites on proteins or other biomolecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-α,α,4a,8-tetramethyl-: This compound has a similar bicyclic structure but different functional groups.
1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-: Another compound with a related structure but distinct chemical properties.
Uniqueness
2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid is unique due to its specific combination of a bicyclic ring system and an acetic acid moiety
Properties
IUPAC Name |
2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-6-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-11(13)6-8-1-2-10-7-14-4-3-9(10)5-8/h8-10H,1-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGQTCZLCPNYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCC2CC1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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